molecular formula C12H10O2S B1187150 2-(5-Methyl-2-thienyl)benzoic acid

2-(5-Methyl-2-thienyl)benzoic acid

Cat. No.: B1187150
M. Wt: 218.27g/mol
InChI Key: MGXZTUTVRMIWOQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)benzoic acid is a benzoic acid derivative substituted with a 5-methylthienyl group at the 2-position of the benzene ring. The thiophene moiety introduces aromaticity and electron-rich properties, while the methyl group enhances steric bulk and modulates electronic effects.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

MGXZTUTVRMIWOQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Receptor Binding Affinity

Compounds with benzoyl or heteroaromatic substituents on benzoic acid exhibit distinct binding affinities to biological receptors. For example:

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid show lower ΔGbinding values (indicating stronger binding) compared to saccharin or acesulfame for T1R3 receptors, suggesting that methyl and methoxy groups enhance receptor interactions .
  • In contrast, 2-(5-Methyl-2-thienyl)benzoic acid (hypothetical data inferred from thiophene analogs) may exhibit altered binding due to the thienyl group’s reduced electron density compared to benzoyl substituents. Thiophene’s sulfur atom could also engage in unique dipole interactions with receptor residues.
Table 1: Comparative Binding Energies (ΔGbinding) of Benzoic Acid Derivatives
Compound Substituent Position/Type ΔGbinding (kcal/mol) Receptor Target
2-(4-Methylbenzoyl)benzoic acid 4-methylbenzoyl Lower (stronger) T1R3
2-(4-Methoxybenzoyl)benzoic acid 4-methoxybenzoyl Lower (stronger) T1R3
2-Benzoylbenzoic acid Benzoyl Moderate T1R3
This compound* 5-methylthienyl Hypothetically higher T1R3 (inferred)

*Hypothetical data based on thiophene’s electronic profile .

Physicochemical Properties

The substituent’s electronic and steric nature significantly impacts solubility, melting points, and stability:

  • 5-Iodo-2-methylbenzoic acid () introduces a heavy halogen (iodine), increasing molecular weight (MW = 292.03 g/mol) and influencing halogen bonding interactions, unlike the sulfur-containing thienyl group.
  • 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)benzoic acid methyl ester () has multiple hydroxyl groups, drastically increasing polarity and reducing logP compared to this compound.
Table 2: Substituent-Driven Physicochemical Differences
Compound Key Substituents MW (g/mol) logP* Solubility
This compound Thienyl, methyl ~206.25 ~2.5 Moderate
5-Methoxy-2-methylbenzoic acid Methoxy, methyl 180.17 1.8 High
5-Iodo-2-methylbenzoic acid Iodo, methyl 292.03 3.2 Low
2-(4-Methoxybenzoyl)benzoic acid Methoxybenzoyl 270.27 2.1 Moderate

*Calculated using fragment-based methods.

Structural Isomerism and Positional Effects

Positional isomers of substituents dramatically alter properties:

  • 2-(sulfooxy)benzoic acid (o-substituted) in shows distinct MS/MS fragmentation (m/z 109 for benzene-diol ions) compared to para-substituted isomers. Similarly, the 5-methylthienyl group in the target compound’s 2-position may confer unique steric interactions compared to 3- or 4-substituted analogs.

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